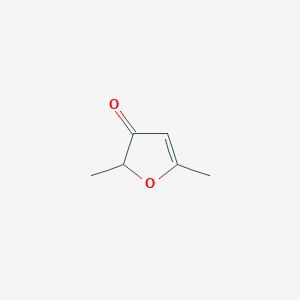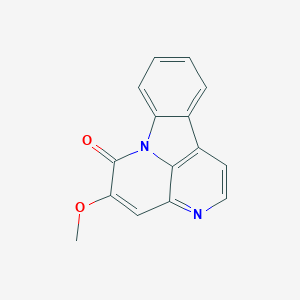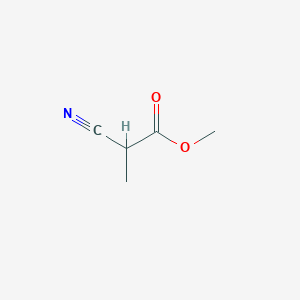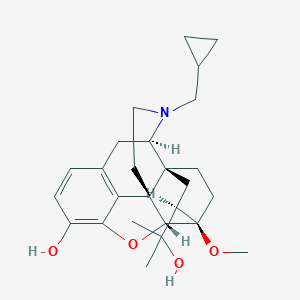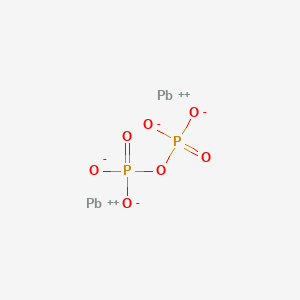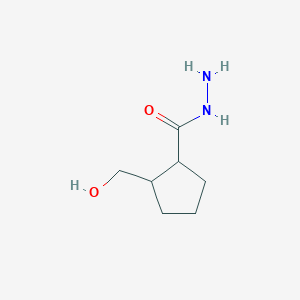
Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium is a useful research compound. Its molecular formula is C20H18O5V and its molecular weight is 389.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that vanadium complexes can interact with a variety of biological targets, including enzymes and other proteins .
Mode of Action
For instance, they can bind to proteins and enzymes, altering their function . In some cases, these interactions can lead to changes in cellular processes, such as signal transduction pathways .
Biochemical Pathways
For example, they can inhibit the activity of certain enzymes, disrupt signal transduction pathways, and alter the function of various proteins .
Pharmacokinetics
It’s known that the bioavailability of vanadium complexes can be influenced by factors such as their chemical structure, the presence of other compounds, and the physiological conditions of the body .
Result of Action
For example, they can alter the function of proteins and enzymes, disrupt cellular processes, and even induce cell death in certain cases .
Action Environment
The action, efficacy, and stability of Oxovanadium;1-phenylbutane-1,3-dione can be influenced by various environmental factors. For instance, the presence of other compounds can affect its ability to interact with its targets. Additionally, physiological conditions such as pH and temperature can also influence its action .
Properties
CAS No. |
14767-37-4 |
|---|---|
Molecular Formula |
C20H18O5V |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
oxovanadium(2+);1-phenylbutane-1,3-dione |
InChI |
InChI=1S/2C10H9O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7H,1H3;;/q2*-1;;+2 |
InChI Key |
AKWIQDLAMYMHDA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC=CC=C1.CC(=O)CC(=O)C1=CC=CC=C1.O=[V] |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.O=[V+2] |
Canonical SMILES |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.O=[V+2] |
Key on ui other cas no. |
14767-37-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


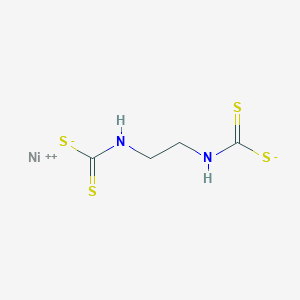
![(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]](/img/structure/B84842.png)

